pentyl 2-(2-thienyl)-4-quinolinecarboxylate
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Overview
Description
pentyl 2-(2-thienyl)-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a thiophene ring and a pentyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(2-thienyl)-4-quinolinecarboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline ring with pentanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
pentyl 2-(2-thienyl)-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of nitrated, sulfonated, or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Nitrated, sulfonated, halogenated derivatives
Scientific Research Applications
pentyl 2-(2-thienyl)-4-quinolinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of pentyl 2-(2-thienyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide (ADBICA)
Uniqueness
pentyl 2-(2-thienyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene and quinoline rings allows for diverse reactivity and potential applications. Additionally, the pentyl ester group enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C19H19NO2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
pentyl 2-thiophen-2-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C19H19NO2S/c1-2-3-6-11-22-19(21)15-13-17(18-10-7-12-23-18)20-16-9-5-4-8-14(15)16/h4-5,7-10,12-13H,2-3,6,11H2,1H3 |
InChI Key |
BQHXJNGPDXXLHC-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Origin of Product |
United States |
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